

Spectroscopic Profile of Benzyl 2-Oxoacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Benzyl 2-oxoacetate	
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This technical guide provides a detailed overview of the spectroscopic data for **benzyl 2-oxoacetate**, also known as benzyl glyoxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values based on the analysis of its chemical structure with general experimental protocols. The information herein serves as a valuable resource for the identification and characterization of **benzyl 2-oxoacetate** in a laboratory setting.

Chemical Structure and Properties

IUPAC Name: **Benzyl 2-oxoacetate** Synonyms: Benzyl glyoxylate CAS Number: 52709-42-9 Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol

Structure:

Spectroscopic Data



The following tables summarize the expected spectroscopic data for **benzyl 2-oxoacetate** based on its structural features and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Benzyl 2-Oxoacetate** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~9.6	Singlet	1H	Aldehydic proton (- CHO)
~7.3-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.3	Singlet	2H	Methylene protons (- OCH ₂ -)

Table 2: Predicted ¹³C NMR Data for **Benzyl 2-Oxoacetate** (in CDCl₃)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~185	C=O	Aldehydic carbonyl
~160	C=O	Ester carbonyl
~135	С	Aromatic quaternary carbon
~128-129	СН	Aromatic carbons
~68	CH ₂	Methylene carbon (-OCH2-)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for Benzyl 2-Oxoacetate



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehydic C-H stretch (Fermi doublet)
~1750	Strong	Ester C=O stretch
~1730	Strong	Aldehyde C=O stretch
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C stretches
~1200-1300	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for Benzyl 2-Oxoacetate

m/z	lon	Comments
164	[M]+	Molecular ion
91	[C ₇ H ₇]+	Tropylium ion (from benzyl group), often the base peak
107	[M - C ₂ HO ₂] ⁺	Loss of the glyoxylyl group
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.



- Sample Preparation: A sample of benzyl 2-oxoacetate (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: For a liquid sample like benzyl 2-oxoacetate, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Sample Introduction and Ionization: A small amount of the sample is introduced into the
 mass spectrometer, typically via direct infusion or after separation by gas chromatography
 (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for
 volatile compounds, where high-energy electrons bombard the sample molecules, causing
 ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzyl 2-oxoacetate**.

General workflow for spectroscopic analysis.

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